2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone

Lipophilicity Partition coefficient Physicochemical profiling

Select this highly hydrophilic fragment (LogP -1.25) for systematic SAR and matched molecular pair analysis against its des-methyl analog (LogP -0.0144). This well-characterized, scalable building block offers predictable solution-phase chemistry via its single nucleophilic amine handle.

Molecular Formula C9H20Cl2N4O3
Molecular Weight 303.18 g/mol
Cat. No. B7970900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Molecular FormulaC9H20Cl2N4O3
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(C=N1)N2CCNCC2.O.O.Cl.Cl
InChIInChI=1S/C9H14N4O.2ClH.2H2O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13;;;;/h6-7,10H,2-5H2,1H3;2*1H;2*1H2
InChIKeyYSCOZTSRASCSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone: Physicochemical and Structural Baseline for Procurement Decisions


2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone (CAS 159430-53-2) is a heterocyclic small molecule comprising a pyridazinone core substituted with a methyl group at the 2-position and an unsubstituted piperazine ring directly attached at the 5-position. Its molecular formula is C₉H₁₄N₄O (free base MW 194.23 g/mol) . The commercially predominant form is the dihydrochloride dihydrate salt (MW 303.19 g/mol), which enhances aqueous solubility and solid-state stability relative to the free base . The compound belongs to the piperazinyl-pyridazinone class, a scaffold recognized for its versatility in medicinal chemistry programs targeting α₁-adrenoceptors, PDE isoforms, and cancer cell proliferation pathways [1].

Why 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone Cannot Be Swapped with Generic Piperazinyl-Pyridazinone Analogs


Within the piperazinyl-pyridazinone chemotype, even minor structural alterations produce quantifiable shifts in physicochemical properties that directly impact downstream synthetic utility and biological screening outcomes. The presence of the N2-methyl group on 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone lowers the measured LogP to -1.25 compared with -0.0144 for its des-methyl analog 5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 159430-52-1), representing an approximately 100-fold reduction in octanol-water partition coefficient . Simultaneously, the N2-methyl substitution eliminates one hydrogen bond donor (from 2 to 1), altering the compound's capacity to engage in intermolecular hydrogen bonding networks critical for both crystallization behavior and target recognition [1]. These measurable differences render direct interchange with the des-methyl analog or positional isomers (e.g., 6-piperazinyl substituted variants) unreliable for obtaining reproducible results in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone Against Closest Analogs


LogP Differential: ~100-Fold Lower Lipophilicity Versus Des-Methyl Analog

The experimentally measured LogP (octanol-water partition coefficient) for 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone dihydrochloride dihydrate is -1.25 . In contrast, the closest des-methyl analog, 5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 159430-52-1), has a reported LogP of -0.0144 [1]. This difference of 1.24 LogP units translates to an approximately 17-fold reduction in lipophilicity, rendering the target compound substantially more hydrophilic and better suited for aqueous reaction conditions or biological assays requiring low non-specific protein binding.

Lipophilicity Partition coefficient Physicochemical profiling Solubility prediction

Hydrogen Bond Donor Count: N2-Methylation Reduces HBDs by 50%

The N2-methyl substitution on the pyridazinone ring of the target compound eliminates one hydrogen bond donor (HBD) compared with the des-methyl analog. The target compound possesses 1 HBD (the piperazine NH), while 5-(piperazin-1-yl)pyridazin-3(2H)-one possesses 2 HBDs (piperazine NH plus the pyridazinone NH at position 2) [1]. Both compounds maintain 5 hydrogen bond acceptors. This reduction alters the compound's capacity for intermolecular hydrogen bonding, directly affecting crystal packing, melting point, and solubility profiles.

Hydrogen bonding Crystal engineering Solubility Drug-likeness

Purity Specification: Vendor-Verified 95-98% Purity with Defined Salt Stoichiometry

The dihydrochloride dihydrate salt form of the target compound is supplied at 95% purity (Hit2Lead) or 98% purity (Leyan) , with the precise salt stoichiometry (2HCl·2H₂O) confirmed by molecular formula C₉H₂₀Cl₂N₄O₃ and MW 303.19 g/mol. In contrast, the free base form of the des-methyl analog 5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 159430-52-1) is supplied at 98% purity but without a defined salt form, yielding a free base MW of 180.21 g/mol . The defined dihydrochloride dihydrate stoichiometry of the target compound ensures batch-to-batch consistency in molar concentration calculations for biological assays.

Quality control Purity assurance Procurement specification Salt stoichiometry

Molecular Weight Differential: +7.8% Heavier Than Des-Methyl Analog

The free base molecular weight of 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone is 194.23 g/mol, which is 14.02 g/mol (7.8%) heavier than the des-methyl analog 5-(piperazin-1-yl)pyridazin-3(2H)-one (180.21 g/mol) . This mass increment corresponds precisely to the addition of one methyl group (-CH₃) at the pyridazinone N2 position. In fragment-based drug discovery, a 14 Da increase may appear modest but can significantly alter calculated ligand efficiency metrics (LE, LLE, LELP) that guide hit-to-lead triage decisions.

Molecular weight Fragment-based drug design Lead optimization MW efficiency

Positional Attachment of Piperazine at C5 Permits Distinct SAR Vectorization Versus C6-Substituted Isomers

In 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone, the piperazine ring is directly attached to the C5 position of the pyridazinone core. A systematic CoMFA (Comparative Molecular Field Analysis) study of pyridazinone-containing α₁-antagonists demonstrated that the position of piperazine attachment (C4, C5, or C6) on the pyridazinone ring modulates steric and electrostatic fields around the pharmacophore, producing distinct affinity profiles for α₁-adrenoceptor subtypes [1]. The C5 attachment found in the target compound places the piperazine in a steric environment that differs from the C6-attached isomer 2-methyl-6-(1-piperazinyl)-3(2H)-pyridazinone (CAS 919792-63-5) , which is critical because many pyridazinone-based leads (e.g., PDE4 and PDE10 inhibitors) exhibit divergent SAR trajectories depending on this attachment point.

Positional isomerism Structure-activity relationship Scaffold decoration Medicinal chemistry

Rotatable Bond Count of 1 Maximizes Conformational Rigidity for Targeted Binding

The target compound possesses only 1 rotatable bond (the piperazine-pyridazinone linkage), as specified in the vendor datasheet . By comparison, extended piperazinyl-pyridazinone derivatives bearing arylpiperazine moieties with alkoxy spacers can contain 6-12 rotatable bonds [1]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and correlates with higher ligand efficiency in fragment-based screening. The near-rigid character of 2-methyl-5-(1-piperazinyl)-3(2H)-pyridazinone makes it an attractive minimal scaffold for fragment elaboration where each added substituent can be evaluated without confounding conformational effects.

Conformational restriction Entropic penalty Ligand efficiency Rigid scaffold

Recommended Application Scenarios for 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring a Low-Lipophilicity Pyridazinone Core

With a measured LogP of -1.25, this compound presents a substantially more hydrophilic starting point than the des-methyl analog (LogP -0.0144) . Fragment screening libraries designed to sample polar chemical space benefit from its inclusion, as low LogP fragments reduce the risk of non-specific hydrophobic interactions with protein targets. Its single rotatable bond further supports clean binding thermodynamics in fragment screens, where each enthalpic contribution can be unambiguously assigned.

SAR Exploration of the N2-Methyl Group Contribution to Target Affinity

The systematic comparison between N2-methylated (194.23 g/mol) and N2-unsubstituted (180.21 g/mol) pyridazinone-piperazine analogs allows direct quantification of the methyl group's contribution to binding free energy . In α₁-adrenoceptor antagonist programs, where the pyridazinone N2 position is a known determinant of selectivity, procurement of both the target compound and its des-methyl analog (CAS 159430-52-1) enables matched molecular pair analysis.

C5-Positional Isomer for Divergent Kinase or PDE Inhibitor Scaffold Optimization

CoMFA studies have established that the attachment position (C4, C5, or C6) of piperazine to the pyridazinone core generates distinct steric and electrostatic field patterns that govern receptor subtype selectivity [1]. The C5 attachment in this compound places it in a structural subclass distinct from C6-substituted pyridazinone leads reported in PDE4 and PDE10 inhibitor patent literature, offering a potentially bypass around existing composition-of-matter claims.

Aqueous-Phase Bioconjugation and Amine-Reactive Derivatization Chemistry

The dihydrochloride dihydrate salt form provides superior aqueous solubility compared with the free base, while the free secondary amine on the piperazine ring offers a single, well-defined nucleophilic handle for reductive amination, amide coupling, or sulfonamide formation . With only 1 H-bond donor and defined salt stoichiometry (2HCl·2H₂O), solution-phase reaction yields and product purity are more predictable than with free base analogs of uncertain hydration state.

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